

# Technical Support Center: Improving Reproducibility of EMT Inhibition Experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *EMT inhibitor-2*

Cat. No.: *B8103456*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their epithelial-mesenchymal transition (EMT) inhibition experiments.

## Table of Contents

- Frequently Asked Questions (FAQs)
  - General EMT and Inhibitor Questions
  - EMT Marker Analysis
  - Functional Assays for EMT
- Troubleshooting Guides
  - Troubleshooting Western Blot for EMT Markers
  - Troubleshooting Immunofluorescence for EMT Markers
  - Troubleshooting Scratch (Wound Healing) Assay
  - Troubleshooting Transwell Invasion Assay
- Experimental Protocols

- Protocol for TGF- $\beta$  Induced EMT
- Protocol for Western Blot of EMT Markers
- Protocol for Immunofluorescence of EMT Markers
- Protocol for Scratch (Wound Healing) Assay
- Protocol for Transwell Invasion Assay
- Signaling Pathways
  - Key Signaling Pathways in EMT

## Frequently Asked Questions (FAQs)

### General EMT and Inhibitor Questions

**Q1:** What is Epithelial-Mesenchymal Transition (EMT) and why is it relevant in drug development?

**A1:** Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells, which are typically stationary and adhere to one another, undergo molecular changes to become mesenchymal cells. These mesenchymal cells are characterized by increased motility, invasiveness, and resistance to apoptosis. In the context of cancer, EMT is a critical process that contributes to tumor progression, metastasis, and the development of drug resistance.[\[1\]](#) [\[2\]](#)[\[3\]](#) Therefore, inhibiting EMT is a promising therapeutic strategy in cancer treatment.

**Q2:** What are the common inducers of EMT in vitro?

**A2:** The most common and well-characterized inducer of EMT in vitro is Transforming Growth Factor-beta (TGF- $\beta$ ).[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Other factors that can induce EMT include Epidermal Growth Factor (EGF), Hepatocyte Growth Factor (HGF), and hypoxic conditions.[\[5\]](#)[\[8\]](#)

**Q3:** What are the typical concentrations of TGF- $\beta$  used to induce EMT and how long does it take?

**A3:** The optimal concentration and duration of TGF- $\beta$  treatment can vary depending on the cell line. However, a common starting point is in the range of 1-10 ng/mL. The induction of EMT can

be observed over a period of 24 to 72 hours, with longer exposure times often leading to a more stable mesenchymal phenotype.[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

| Cell Line                     | Typical TGF- $\beta$ Concentration | Incubation Time | Expected Outcome                                                                                                |
|-------------------------------|------------------------------------|-----------------|-----------------------------------------------------------------------------------------------------------------|
| A549 (Human Lung Carcinoma)   | 0.05 - 5 ng/mL <a href="#">[4]</a> | 24 - 48 hours   | Morphological changes, decreased E-cadherin, increased Vimentin. <a href="#">[4]</a> <a href="#">[12]</a>       |
| MCF-7 (Human Breast Cancer)   | 5 ng/mL <a href="#">[5]</a>        | 24 - 48 hours   | Increased N-cadherin, decreased E-cadherin, increased migration. <a href="#">[5]</a>                            |
| NMuMG (Murine Mammary Gland)  | 2 ng/mL                            | 48 hours        | Loss of epithelial morphology, increased motility and invasion. <a href="#">[8]</a>                             |
| DU145 (Human Prostate Cancer) | Not specified                      | Not specified   | Increased migration and invasion, decreased E-cadherin, increased N-cadherin and Vimentin. <a href="#">[13]</a> |

Q4: How can I be sure that the observed effects are due to EMT inhibition and not just cytotoxicity of my compound?

A4: It is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion assay) in parallel with your EMT experiments. This will help you determine a non-toxic concentration range for your inhibitor. The goal is to find a concentration that reverses EMT phenotypes without significantly affecting cell viability.

## EMT Marker Analysis

Q5: What are the key protein markers to confirm EMT?

A5: A hallmark of EMT is the "cadherin switch," which involves the downregulation of the epithelial marker E-cadherin and the upregulation of the mesenchymal marker N-cadherin.[\[3\]](#) Another key mesenchymal marker that is commonly upregulated is Vimentin. It is recommended to analyze at least one epithelial and one to two mesenchymal markers to confirm EMT.[\[14\]](#)[\[15\]](#)

| Marker                                         | Type                  | Expected Change during EMT |
|------------------------------------------------|-----------------------|----------------------------|
| E-cadherin                                     | Epithelial            | Downregulation             |
| N-cadherin                                     | Mesenchymal           | Upregulation               |
| Vimentin                                       | Mesenchymal           | Upregulation               |
| Fibronectin                                    | Mesenchymal           | Upregulation               |
| $\alpha$ -Smooth Muscle Actin ( $\alpha$ -SMA) | Mesenchymal           | Upregulation               |
| Cytokeratins                                   | Epithelial            | Downregulation             |
| ZO-1                                           | Epithelial            | Downregulation             |
| Snail, Slug, Twist, ZEB1/2                     | Transcription Factors | Upregulation               |

Q6: What are the best techniques to quantify changes in EMT marker expression?

A6: Western blotting is a robust method for quantifying changes in protein expression levels of EMT markers.[\[2\]](#)[\[16\]](#) Immunofluorescence microscopy is excellent for visualizing changes in protein localization and cell morphology.[\[2\]](#)[\[16\]](#) Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of EMT-related genes.

## Functional Assays for EMT

Q7: What functional assays are used to assess the migratory and invasive potential of cells after EMT induction?

A7: The most common functional assays are the scratch (wound healing) assay and the Transwell (Boyden chamber) invasion assay.[\[1\]](#) The scratch assay measures collective cell

migration, while the Transwell assay assesses the ability of individual cells to migrate through a porous membrane, and in the case of the invasion assay, through an extracellular matrix barrier.[1][17]

Q8: How much of an increase in migration or invasion can I expect after EMT induction?

A8: The magnitude of the increase in migration and invasion is cell-type dependent. However, it is common to observe a significant increase. For example, in a scratch assay, the wound closure rate can increase by 50-100% or more. In a Transwell assay, the number of invading cells can increase several-fold. For instance, TGF- $\beta$  treatment of DU145 prostate cancer cells led to a significant increase in migrated cells (from approximately 209 to 263 cells).[13]

| Assay                         | Parameter Measured          | Typical Change after EMT Induction                   |
|-------------------------------|-----------------------------|------------------------------------------------------|
| Scratch (Wound Healing) Assay | Wound Closure Rate (%/hour) | Significant increase (e.g., 1.5 to 2-fold or higher) |
| Transwell Migration Assay     | Number of Migrated Cells    | Significant increase (e.g., 2 to 10-fold or higher)  |
| Transwell Invasion Assay      | Number of Invaded Cells     | Significant increase (e.g., 2 to 20-fold or higher)  |

## Troubleshooting Guides

### Troubleshooting Western Blot for EMT Markers

| Problem                                 | Possible Cause(s)                                                                                                                                                                                   | Suggested Solution(s)                                                                                                                                                                                                                                                                                                                                                                |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or Weak Signal for EMT Markers       | <ul style="list-style-type: none"><li>- Insufficient protein loading.</li><li>- Low abundance of the target protein.</li><li>- Inefficient antibody binding.</li><li>- Inactive antibody.</li></ul> | <ul style="list-style-type: none"><li>- Increase the amount of protein loaded (20-40 µg is a good starting point).</li><li>- Use a positive control cell lysate known to express the protein.</li><li>- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).</li><li>- Use a fresh aliquot of the antibody.</li></ul>                               |
| High Background                         | <ul style="list-style-type: none"><li>- Insufficient blocking.</li><li>- Antibody concentration is too high.</li><li>- Inadequate washing.</li></ul>                                                | <ul style="list-style-type: none"><li>- Increase blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).</li><li>- Titrate the primary and secondary antibody concentrations.</li><li>- Increase the number and duration of washes with TBST.<a href="#">[18]</a><a href="#">[19]</a></li></ul> |
| Non-specific Bands                      | <ul style="list-style-type: none"><li>- Primary or secondary antibody is not specific enough.</li><li>- Protein degradation.</li></ul>                                                              | <ul style="list-style-type: none"><li>- Use a more specific antibody; check the antibody datasheet for validation in your application.</li><li>- Run a secondary antibody-only control.</li><li>- Add protease and phosphatase inhibitors to your lysis buffer.</li></ul>                                                                                                            |
| Inconsistent Results Between Replicates | <ul style="list-style-type: none"><li>- Uneven protein loading.</li><li>- Inconsistent transfer.</li></ul>                                                                                          | <ul style="list-style-type: none"><li>- Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.</li><li>- Use a loading control (e.g., β-actin, GAPDH) to normalize.</li><li>- Ensure complete and even transfer by checking</li></ul>                                                                                                                 |

the membrane with Ponceau S stain.[\[20\]](#)

## Troubleshooting Immunofluorescence for EMT Markers

| Problem               | Possible Cause(s)                                                                                                                                                                                                  | Suggested Solution(s)                                                                                                                                                                                                                                                                                                                                                                         |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or Weak Staining   | <ul style="list-style-type: none"><li>- Low expression of the target protein.</li><li>- Inefficient primary antibody.</li><li>- Incompatible primary and secondary antibodies.</li><li>- Photobleaching.</li></ul> | <ul style="list-style-type: none"><li>- Confirm protein expression by Western blot.</li><li>- Optimize primary antibody concentration and incubation time.</li><li>- Ensure the secondary antibody is raised against the host species of the primary antibody.</li><li>- Use an anti-fade mounting medium and minimize exposure to light.</li></ul> <a href="#">[16]</a> <a href="#">[21]</a> |
| High Background       | <ul style="list-style-type: none"><li>- Insufficient blocking.</li><li>- Primary or secondary antibody concentration is too high.</li><li>- Autofluorescence of cells or reagents.</li></ul>                       | <ul style="list-style-type: none"><li>- Increase blocking time or try a different blocking serum.</li><li>- Titrate antibody concentrations.</li><li>- Include an unstained control to check for autofluorescence. Use fresh fixative solutions.</li></ul> <a href="#">[5]</a> <a href="#">[21]</a>                                                                                           |
| Non-specific Staining | <ul style="list-style-type: none"><li>- Cross-reactivity of the primary or secondary antibody.</li></ul>                                                                                                           | <ul style="list-style-type: none"><li>- Use a more specific primary antibody.</li><li>- Run a secondary antibody-only control to check for non-specific binding.</li></ul> <a href="#">[6]</a>                                                                                                                                                                                                |
| Poor Cell Morphology  | <ul style="list-style-type: none"><li>- Harsh fixation or permeabilization.</li><li>- Cells are not healthy.</li></ul>                                                                                             | <ul style="list-style-type: none"><li>- Optimize fixation and permeabilization conditions (e.g., try methanol fixation instead of paraformaldehyde).</li><li>- Ensure cells are healthy and not overgrown before starting the experiment.</li></ul>                                                                                                                                           |

## Troubleshooting Scratch (Wound Healing) Assay

| Problem                               | Possible Cause(s)                                                                     | Suggested Solution(s)                                                                                                                                                                                          |
|---------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Uneven or Irregular Scratch           | - Inconsistent pressure or angle when making the scratch.                             | - Use a sterile pipette tip and a ruler or a specialized tool to create a uniform scratch.[22]                                                                                                                 |
| Cells Detaching from the Plate        | - Scratching too hard.- Harsh washing steps.                                          | - Apply gentle and consistent pressure when making the scratch.- Wash gently with pre-warmed PBS or medium.[23]                                                                                                |
| Wound Closure is Too Fast or Too Slow | - Inappropriate cell seeding density.- Cell proliferation is confounding the results. | - Optimize the cell seeding density to achieve a confluent monolayer before scratching.- Use a proliferation inhibitor like Mitomycin C or serum-starve the cells to minimize the effect of cell division.[24] |
| High Variability Between Replicates   | - Inconsistent scratch width.- Inconsistent imaging.                                  | - Use a standardized method for creating the scratch.- Mark the plate to ensure you are imaging the same field of view at each time point.[25]                                                                 |

## Troubleshooting Transwell Invasion Assay

| Problem                                                       | Possible Cause(s)                                                                                                 | Suggested Solution(s)                                                                                                                                                                                                                              |
|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or Few Invading Cells                                      | - Matrigel layer is too thick or uneven.- Chemoattractant gradient is not optimal.- Incubation time is too short. | - Optimize the concentration and volume of Matrigel. Ensure it is evenly spread.- Use a higher concentration of chemoattractant (e.g., 10% FBS) in the lower chamber.- Increase the incubation time (24-48 hours is typical). <a href="#">[26]</a> |
| High Number of Cells in the Control (No Chemoattractant) Well | - Autocrine signaling by the cells.- Cells are not properly starved.                                              | - Serum-starve the cells for 12-24 hours before seeding them in the upper chamber.                                                                                                                                                                 |
| Cells are Clumped on the Membrane                             | - Poor cell suspension.- High cell seeding density.                                                               | - Ensure a single-cell suspension before seeding.- Optimize the cell seeding density to avoid overcrowding.                                                                                                                                        |
| Difficulty in Counting Invaded Cells                          | - Uneven staining.- High background.                                                                              | - Ensure complete removal of non-invaded cells from the top of the membrane with a cotton swab.- Wash the membrane thoroughly after staining to reduce background.                                                                                 |

## Experimental Protocols

### Protocol for TGF- $\beta$ Induced EMT

- Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 6-well plate at a density that will result in 70-80% confluence the next day.
- Starvation (Optional): Once cells reach the desired confluence, replace the growth medium with serum-free medium and incubate for 12-24 hours.
- TGF- $\beta$  Treatment: Replace the serum-free medium with fresh serum-free or low-serum (e.g., 1-2% FBS) medium containing TGF- $\beta$  at the desired concentration (e.g., 5 ng/mL).

- Incubation: Incubate the cells for 24-72 hours.
- Inhibitor Treatment: For EMT inhibition experiments, pre-treat the cells with the inhibitor for 1-2 hours before adding TGF- $\beta$ . The inhibitor should also be present in the medium during the TGF- $\beta$  treatment.
- Analysis: After the incubation period, cells can be harvested for Western blot or qRT-PCR analysis, or fixed for immunofluorescence staining. The supernatant can also be collected for analysis of secreted proteins.

## Protocol for Western Blot of EMT Markers

- Sample Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
- Gel Electrophoresis: Load 20-40  $\mu$ g of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[\[27\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and Vimentin (and a loading control like  $\beta$ -actin) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an ECL substrate and an imaging system.
- Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

## Protocol for Immunofluorescence of EMT Markers

- Cell Culture: Grow cells on glass coverslips in a 24-well plate.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1% BSA in PBST for 30 minutes.
- Primary Antibody Incubation: Incubate with primary antibodies for E-cadherin and Vimentin for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Counterstaining: Stain the nuclei with DAPI for 5 minutes.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

## Protocol for Scratch (Wound Healing) Assay

- Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
- Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.[\[26\]](#)
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing the EMT inhibitor or vehicle control.
- Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
- Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

## Protocol for Transwell Invasion Assay

- Coating Inserts: Coat the top of the Transwell inserts (8  $\mu$ m pore size) with a thin layer of Matrigel and allow it to solidify.[25]
- Cell Preparation: Serum-starve the cells for 12-24 hours.
- Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.
- Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate the plate for 24-48 hours.
- Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the top of the insert with a cotton swab.
- Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.
- Imaging and Quantification: Take pictures of the stained cells and count the number of invaded cells per field of view.

## Signaling Pathways

### Key Signaling Pathways in EMT

The process of EMT is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective EMT inhibitors. The primary pathways involved include:

- TGF- $\beta$  Pathway: A potent inducer of EMT, TGF- $\beta$  signaling through Smad and non-Smad pathways leads to the expression of EMT-inducing transcription factors.
- Wnt Pathway: The Wnt/ $\beta$ -catenin signaling pathway plays a significant role in EMT by stabilizing  $\beta$ -catenin, which can then translocate to the nucleus and activate the transcription of EMT-related genes.

- Notch Pathway: Notch signaling can promote EMT by upregulating the expression of Snail and Slug, key transcription factors that repress E-cadherin.
- Hedgehog Pathway: The Hedgehog pathway can also contribute to EMT by activating the Gli family of transcription factors.



[Click to download full resolution via product page](#)

Caption: Overview of key signaling pathways inducing EMT.

## Experimental Workflow for EMT Inhibition Studies

A typical workflow for studying the effect of an inhibitor on EMT involves several key steps, from cell culture to functional analysis.



[Click to download full resolution via product page](#)

Caption: Standard workflow for an EMT inhibition experiment.

## Logical Flow for Troubleshooting Inconsistent EMT Results

When faced with irreproducible results in EMT experiments, a systematic troubleshooting approach is necessary to identify the source of the variability.

[Click to download full resolution via product page](#)

Caption: A logical guide to troubleshooting reproducibility.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [clyte.tech](http://clyte.tech) [clyte.tech]
- 2. [clyte.tech](http://clyte.tech) [clyte.tech]
- 3. N-Cadherin Expression Is Associated with Acquisition of EMT Phenotype and with Enhanced Invasion in Erlotinib-Resistant Lung Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. Transforming Growth Factor  $\beta$ 1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 6. [youtube.com](http://youtube.com) [youtube.com]
- 7. Induction by transforming growth factor- $\beta$ 1 of epithelial to mesenchymal transition is a rare event in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor  $\beta$ -induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMT-related transcription factors and protein stabilization mechanisms involvement in cadherin switch of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E/N-cadherin switch mediates cancer progression via TGF- $\beta$ -induced epithelial-to-mesenchymal transition in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of epithelial-mesenchymal transition induced by TGF- $\beta$ 1 in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. TGF $\beta$ -induced epithelial-to-mesenchymal transition in prostate cancer cells is mediated via TRPM7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scratch-wound assay [protocols.io]
- 15. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [bio-rad-antibodies.com](http://bio-rad-antibodies.com) [bio-rad-antibodies.com]
- 17. [researchgate.net](http://researchgate.net) [researchgate.net]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- 20. [scholarlypublications.universiteitleiden.nl](http://scholarlypublications.universiteitleiden.nl) [scholarlypublications.universiteitleiden.nl]

- 21. researchgate.net [researchgate.net]
- 22. med.virginia.edu [med.virginia.edu]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. researchgate.net [researchgate.net]
- 25. snapcyte.com [snapcyte.com]
- 26. stackscientific.nd.edu [stackscientific.nd.edu]
- 27. Western blot protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Technical Support Center: Improving Reproducibility of EMT Inhibition Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8103456#improving-reproducibility-of-emt-inhibition-experiments>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)